
(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . It is known for its unique structure, which includes both a cyclohexyl and a pyrrolidinyl group. This compound is typically a white solid and is soluble in various organic solvents such as ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone involves the reaction of cyclohexanone with pyrrolidine in the presence of an amine catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C . The process involves the formation of an imine intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols, halides
Scientific Research Applications
(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions . The exact molecular targets and pathways are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidine ring and a ketone group.
Cyclohexylamine: Contains a cyclohexyl group and an amine group, similar to (1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone.
Uniqueness
This compound is unique due to its combination of a cyclohexyl and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Biological Activity
(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone, a compound characterized by its unique structural features, including a cyclohexyl group, a pyrrolidine moiety, and a carbonyl functional group, has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The systematic name of this compound reflects the presence of an amino group attached to a cyclohexane ring and a pyrrolidine ring linked through a ketone functional group. This structural configuration allows for diverse chemical reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, influencing neural pathways and potentially exhibiting psychoactive properties.
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound possess potent antibacterial activity against Gram-positive bacteria, outperforming traditional antibiotics like ciprofloxacin in certain cases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound's ability to bind to various receptors plays a crucial role in its pharmacological profile. Techniques such as molecular docking studies and receptor binding assays are employed to elucidate these interactions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(1-Aminocyclohexyl)(2-(3-chlorophenyl)pyrrolidin-1-yl)methanone | Contains chlorophenyl group | Potential for enhanced receptor selectivity |
(1-Aminocyclohexyl)(2-(3-bromophenyl)pyrrolidin-1-yl)methanone | Contains bromophenyl group | Variation in biological activity due to halogen substitution |
5-(1-amino-cyclohexyl)-2(1H)-pyridinone | Pyridine ring instead of pyrrolidine | Different interaction profile due to heterocyclic structure |
This table highlights how variations in structural features can lead to differences in biological activity, emphasizing the importance of chemical structure in pharmacology.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound derivatives:
- Antibacterial Activity Assessment : A study evaluated the antibacterial properties of various derivatives against clinically isolated Gram-positive pathogens. The results indicated that some derivatives exhibited significantly higher potency compared to established antibiotics, suggesting their potential as novel therapeutic agents .
- Neuropharmacological Effects : Another case study focused on the neuropharmacological effects of this compound in animal models. The findings suggested alterations in behavioral responses consistent with modulation of serotonergic pathways, warranting further exploration into its potential as an antidepressant or anxiolytic agent.
Research Findings
Recent research has explored various aspects of this compound's biological activity:
- In Vitro Studies : Laboratory tests have demonstrated its ability to inhibit bacterial growth effectively, particularly against resistant strains.
- Toxicology Assessments : Preliminary toxicological studies indicate that certain derivatives possess favorable safety profiles, making them suitable candidates for further development.
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(1-aminocyclohexyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H20N2O/c12-11(6-2-1-3-7-11)10(14)13-8-4-5-9-13/h1-9,12H2 |
InChI Key |
PKHBRQZVNSQJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCCC2)N |
Origin of Product |
United States |
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